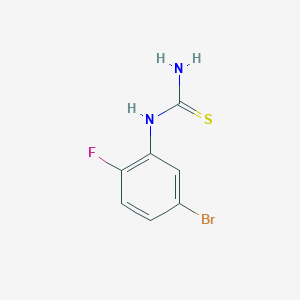

1-(5-Bromo-2-fluorophenyl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrFN2S |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

(5-bromo-2-fluorophenyl)thiourea |

InChI |

InChI=1S/C7H6BrFN2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) |

InChI Key |

LAVWCSMXHMZJIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)NC(=S)N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 5 Bromo 2 Fluorophenyl Thiourea and Analogues

Established Synthetic Pathways for N-Arylthiourea Derivatives

The construction of the N-arylthiourea framework can be achieved through several reliable synthetic routes. These methods offer versatility in introducing a wide range of substituents onto the thiourea (B124793) core.

Classical Approaches via Isothiocyanates and Primary Amines

The most common and straightforward method for synthesizing N-arylthioureas involves the reaction of an aryl isothiocyanate with a primary amine. This reaction is typically efficient and proceeds under mild conditions. For the synthesis of 1-(5-Bromo-2-fluorophenyl)thiourea, this would involve the reaction of 5-bromo-2-fluorophenyl isothiocyanate with ammonia.

Alternatively, N-acyl thiourea derivatives can be synthesized through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate in situ. This intermediate then reacts with a primary amine to yield the desired product. mdpi.commdpi.com This method has been successfully employed for the synthesis of various N-acyl thiourea derivatives with heterocyclic rings. mdpi.comnih.gov The reaction of 2-naphthoyl chloride with potassium thiocyanate and various amines under ultrasonic irradiation has also been reported as an efficient method for preparing N-aroyl thiourea derivatives. nih.govacs.org

The classic synthesis of α-phenylthiourea involves reacting benzoyl chloride with ammonium thiocyanate, followed by the addition of aniline (B41778). The resulting α-benzoyl-β-phenylthiourea is then hydrolyzed with sodium hydroxide (B78521) to yield α-phenylthiourea. orgsyn.org

Multi-Component Reactions for Thiourea Scaffold Construction

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generation.

A notable MCR for thiourea synthesis involves the reaction of isocyanides, amines, and elemental sulfur. researchgate.net This three-component reaction can be performed in water, offering a green and chromatography-free method for the straightforward synthesis of thioureas. researchgate.net Continuous-flow synthesis has also been developed for this MCR, utilizing an aqueous polysulfide solution to enable the reaction under homogeneous and mild conditions. nih.gov This technique allows for easy product isolation through simple filtration. nih.gov

Another example is the one-pot, four-component reaction of 2-hydroxy-1,4-naphthoquinone, benzene-1,2-diamines, malononitrile (B47326) or its derivatives, and isatins or aromatic aldehydes, catalyzed by a bifunctional thiourea-based organocatalyst in an aqueous medium to synthesize pyrano-fused benzophenazines. nih.gov

Targeted Synthesis of Halogenated Phenylthiourea (B91264) Scaffolds

The introduction of halogen atoms, such as bromine and fluorine, onto the phenyl ring of phenylthiourea can significantly influence the molecule's biological activity and physicochemical properties. Therefore, the development of synthetic strategies for the targeted and regioselective introduction of these substituents is crucial.

Strategic Introduction of Bromo- and Fluoro-substituents on the Phenyl Ring

The synthesis of halogenated phenylthioureas often starts with the corresponding halogenated aniline. For instance, to synthesize this compound, the starting material would be 5-bromo-2-fluoroaniline. This aniline can then be converted to the corresponding isothiocyanate, which subsequently reacts with an amine to form the desired thiourea.

The synthesis of the precursor 5-bromo-1,3-dichloro-2-fluoro-benzene can be achieved through the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, which is obtained by the bromination of 2,4-dichloro-3-fluoro-aniline. google.com The synthesis of other halogenated precursors, such as α-halogenated phenylacetic acid, can be achieved through the catalytic chlorination or bromination of phenylacetic acid. google.com

Regioselective Synthetic Approaches and Intermediate Derivatization

Achieving regioselectivity in the halogenation of the phenyl ring is critical for obtaining the desired isomer. The directing effects of the substituents already present on the ring play a key role in determining the position of the incoming halogen. For example, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, the condensation of 1,3-diketones with arylhydrazines in aprotic solvents like N,N-dimethylacetamide (DMAc) leads to high regioselectivity. organic-chemistry.org

Intermediate derivatization is a common strategy to facilitate the introduction of halogens or to modify the thiourea scaffold. For example, N-acyl thiourea derivatives can be prepared and subsequently modified. mdpi.com The synthesis of thiazole-based thiourea analogues has been reported from 2-bromo-1-(4-fluorophenyl)thiazol-1-one and phenyl isothiocyanates. tandfonline.com

Methodological Advancements in Thiourea Synthesis (e.g., Green Chemistry Principles)

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. The principles of green chemistry are increasingly being applied to the synthesis of thioureas.

The use of green solvents, such as water or deep eutectic solvents (DESs), is a key aspect of green thiourea synthesis. rsc.orgderpharmachemica.com An efficient and general catalytic process has been developed for the direct preparation of monosubstituted thioureas using thiourea as a biocompatible thiocarbonyl source in a choline (B1196258) chloride/tin(II) chloride deep eutectic solvent, which acts as both a green catalyst and reaction medium. rsc.orgrsc.org This method offers moderate to excellent yields and the DES can be recovered and reused. rsc.orgrsc.org The use of water as a green solvent has been demonstrated in the synthesis of thiophenytoins from aryl thioureas. derpharmachemica.com

Other green approaches include the use of ultrasonic irradiation, which can significantly reduce reaction times and improve yields in the synthesis of N-aroyl thiourea derivatives. nih.govacs.org A general and efficient green method for preparing nitro N,N'-diaryl thioureas in almost quantitative yields has been developed using the green solvent cyrene. nih.gov

The integration of multi-component reactions with continuous flow platforms is another recognized strategy in green synthesis, offering rapid and efficient access to complex molecular scaffolds. researchgate.net

Advanced Structural Elucidation and Computational Studies of 1 5 Bromo 2 Fluorophenyl Thiourea

Single-Crystal X-ray Diffraction Analysis: Awaiting Experimental Data

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for 1-(5-Bromo-2-fluorophenyl)thiourea would provide invaluable information.

Crystalline State Molecular Conformation and Tautomeric Forms

Without experimental data, the exact conformation of the molecule in the crystalline state remains speculative. Key questions that a diffraction study could answer include the planarity of the phenyl ring and the thiourea (B124793) group, as well as the relative orientation of these two fragments. Furthermore, it would definitively establish the dominant tautomeric form—thione versus thiol—in the solid state, which is a common point of investigation for thiourea compounds.

Intermolecular Interactions and Supramolecular Architecture

The hydrogen-bonding capabilities of the amine and thione groups, along with the potential for halogen bonding involving the bromine atom, suggest that this compound likely forms an intricate supramolecular network. A crystallographic study would elucidate the specific hydrogen bond motifs (e.g., dimers, chains) and other non-covalent interactions that govern the crystal packing.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis, which is contingent on crystallographic data, would allow for the breakdown of all close contacts (e.g., H···H, C···H, H···Br, H···F) and provide a percentage contribution for each, offering a detailed fingerprint of the crystal's cohesion.

Density Functional Theory (DFT) Investigations: A Theoretical Frontier

DFT calculations serve as a powerful complement to experimental data, providing insights into the electronic properties and reactivity of a molecule.

Geometry Optimization and Electronic Structure Elucidation

In the absence of experimental structural data, DFT could be used to predict the most stable conformation of the this compound molecule in the gas phase. This would involve optimizing bond lengths, bond angles, and dihedral angles to find the global energy minimum. Such a study would also map the electron density and electrostatic potential, highlighting regions of positive and negative charge.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other chemical species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity. A DFT study on this compound would calculate the energies of these orbitals and map their spatial distribution, offering predictions about its electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface map of this compound would illustrate the charge distribution and identify regions of positive and negative electrostatic potential.

In related thiourea derivatives, the MEP maps consistently show the most negative potential (red and yellow regions) concentrated around the sulfur and nitrogen atoms of the thiourea group. This high electron density indicates that these are the primary sites for electrophilic attack. Conversely, the most positive potential (blue regions) is typically located on the amine protons of the thiourea moiety, making them susceptible to nucleophilic attack.

For this compound, the electronegative fluorine and bromine atoms on the phenyl ring would also influence the electrostatic potential, drawing electron density and creating localized regions of varying reactivity. The precise potential values would require specific DFT calculations, but the general distribution can be inferred from studies on analogous compounds.

Interactive Table: Predicted Molecular Electrostatic Potential Hotspots

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Thiourea Sulfur Atom | Highly Negative | Prone to Electrophilic Attack |

| Thiourea Nitrogen Atoms | Negative | Prone to Electrophilic Attack |

| Thiourea Amine Protons | Highly Positive | Prone to Nucleophilic Attack |

| Phenyl Ring Protons | Positive | Potential for Nucleophilic Interaction |

| Fluorine/Bromine Atoms | Negative | Influence on Ring Electron Density |

Theoretical Spectroscopic Characterization (e.g., Vibrational Frequencies)

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP, can predict the infrared (IR) and Raman spectra of a molecule. This provides a powerful complement to experimental spectroscopy for structural confirmation.

For this compound, the theoretical vibrational spectrum would be characterized by several key stretching and bending modes. The N-H stretching vibrations of the thiourea group are expected to appear in the high-frequency region of the spectrum. The C=S stretching vibration is a hallmark of thioureas and typically appears in the fingerprint region. Aromatic C-H stretching and C-C ring vibrations from the phenyl group would also be present, along with the characteristic C-F and C-Br stretching frequencies.

While a specific vibrational frequency table for this compound is not available in the cited literature, studies on similar compounds, such as 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, provide a basis for expected vibrational modes. synquestlabs.com The exact wavenumbers are sensitive to the specific substitutions on the phenyl ring.

Interactive Table: Predicted Key Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H Stretching | 3200 - 3500 | Stretching of the amine bonds in the thiourea group. |

| Aromatic C-H Stretching | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the phenyl ring. |

| C=S Stretching | 1100 - 1300 | Stretching of the thiocarbonyl double bond. |

| C-N Stretching | 1350 - 1450 | Stretching of the carbon-nitrogen bonds in the thiourea group. |

| C-F Stretching | 1000 - 1200 | Stretching of the carbon-fluorine bond. |

| C-Br Stretching | 500 - 650 | Stretching of the carbon-bromine bond. |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations offer a way to explore the conformational flexibility of a molecule over time, providing insights into its stable conformations and dynamic behavior in different environments. weizmann.ac.il An MD simulation of this compound would reveal how the phenyl ring and the thiourea group orient themselves relative to each other.

The conformational landscape analysis would likely show a limited number of stable conformers due to steric clashes and electronic interactions. The stability of these conformers would be governed by intramolecular hydrogen bonding and van der Waals interactions. Understanding this landscape is critical for predicting how the molecule might bind to a receptor or self-assemble in the solid state.

In Vitro Biological Activity Spectrum and Mechanistic Investigations of 1 5 Bromo 2 Fluorophenyl Thiourea

Anticancer Activity Studies in Cellular Models

Thiourea (B124793) derivatives, characterized by a core structure containing both sulfur and nitrogen atoms, represent a significant class of compounds in medicinal chemistry. jppres.com Their structural similarity to established anticancer agents has prompted extensive investigation into their potential as novel therapeutics. jppres.comontosight.ai Halogenated phenyl-containing thioureas, in particular, have been noted for their roles as anticancer agents against various tumor types. nih.gov

While specific cytotoxicity data for 1-(5-Bromo-2-fluorophenyl)thiourea is not detailed in the available literature, extensive research on structurally similar 1,3-disubstituted thiourea derivatives demonstrates significant antiproliferative properties against a range of cancer cell lines. Derivatives featuring electron-withdrawing substituents, such as halogens, on the terminal phenyl rings are often the most effective. nih.gov

For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs showed high cytotoxicity (IC₅₀ ≤ 10 µM) against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines. nih.gov In another study, certain thiourea derivatives bearing a benzodioxole moiety exhibited potent cytotoxic effects against human colon (HCT116), liver (HepG2), and breast (MCF-7) cancer cell lines, in some cases exceeding the activity of the reference drug doxorubicin (B1662922). nih.gov Specifically, one such derivative showed IC₅₀ values of 1.11, 1.74, and 7.0 μM for HCT116, HepG2, and MCF7 cells, respectively. nih.gov Similarly, bis-benzo[d] ontosight.ainih.govdioxol-5-yl thiourea derivatives also demonstrated significant anticancer activity, with a particular compound showing IC₅₀ values of 2.4 µM for HepG2, 1.5 µM for HCT116, and 4.5 µM for MCF-7 cells. biointerfaceresearch.com

Studies on biphenyl (B1667301) thiourea derivatives with halogen and CF₃ groups reported inhibition of lung cancer cell (A549) growth, with one of the most effective compounds showing an IC₅₀ value of 0.2 µM. biointerfaceresearch.com This highlights the potential of halogenated phenylthioureas as a class of potent anticancer compounds.

Table 1: Cytotoxicity of Structurally Related Thiourea Derivatives Against Various Cancer Cell Lines

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. mdpi.com Research into thiourea derivatives confirms their ability to trigger this process. For example, mechanistic studies on cytotoxic 3-(trifluoromethyl)phenylthiourea analogs revealed a strong pro-apoptotic activity. nih.gov One derivative induced late-stage apoptosis in 95–99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov Another analog also showed considerable induction of late apoptosis in K-562 cells (74%). nih.gov

The mechanisms underlying this apoptosis induction can involve various cellular pathways. Studies on thiourea derivatives bearing a benzodioxole moiety confirmed their ability to induce apoptosis in HepG2 liver cancer cells. nih.gov Furthermore, other related heterocyclic compounds, 4-thiazolidinones, have been shown to induce apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways, as evidenced by the activation of caspases 7, 8, 9, and 10 and a reduction in mitochondrial membrane potential. mdpi.com The combination of a selective cyclooxygenase-2 (COX-2) inhibitor with 5-fluorouracil (B62378) was found to result in synergistic apoptosis in bladder cancer cells, partly by reducing the expression of the anti-apoptotic molecule Bcl-XL. nih.gov

Beyond inducing cell death, thiourea derivatives can influence other cellular processes vital for cancer progression. A derivative, 2-bromo-5-(trifluoromethoxy)phenylthiourea, was reported to suppress the proliferation and migration of human cervical HeLa cells by inhibiting the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial in cell development and is often dysregulated in cancer. Furthermore, a panel of cytotoxic thiourea analogs acted as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, reducing its levels by 23–63%. nih.gov IL-6 is a cytokine known to be involved in inflammation and cancer cell proliferation.

Identifying the precise molecular targets of a compound is key to understanding its mechanism of action. Diarylthiourea derivatives are known to function as multi-kinase inhibitors. nih.gov Kinases are critical enzymes in cell signaling, and their inhibition is a major strategy in cancer therapy. nih.gov For example, certain thiourea derivatives with a benzodioxole moiety have been shown to be effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase involved in cell growth. nih.gov

Another important class of targets is the sirtuins, which are NAD⁺-dependent protein deacetylases. nih.gov Sirtuins regulate a wide array of cellular functions, including gene transcription and cell proliferation. nih.govnih.gov The thiourea-containing compound tenovin-1 (B1683892) is a known inhibitor of class III HDAC sirtuins. nih.gov This suggests that compounds like this compound could potentially exert their anticancer effects through the inhibition of sirtuins or various kinases. nih.govnih.gov

Antimicrobial Efficacy Against Pathogenic Microorganisms

Thiourea and its derivatives have long been recognized for their broad spectrum of biological activities, including antibacterial properties. ontosight.ainih.gov The presence of halogen atoms in the structure can significantly influence this activity. nih.gov

Studies on various thiourea derivatives have demonstrated their potential as antibacterial agents. One study on a series of thiourea derivatives found that a compound designated TD4 was highly effective against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 2–16 µg/mL. nih.gov However, this compound showed no significant activity against Gram-negative bacteria, with MIC values exceeding 256 µg/mL. nih.gov

Conversely, other classes of thiourea derivatives have shown efficacy against Gram-negative bacteria. A carbohydrate-derived thiourea exhibited potent activity against the Gram-negative species Klebsiella pneumoniae, Escherichia coli, and Salmonella typhi. japsonline.com This indicates that the spectrum of activity can be highly dependent on the specific substitutions on the thiourea scaffold. Molecules incorporating a 3-(trifluoromethyl)phenyl moiety are particularly noted for their strong inhibitory effects against Gram-positive pathogens. researchgate.net

Table 2: In Vitro Antibacterial Activity of Structurally Related Thiourea Derivatives

Antifungal Activity Against Filamentous Fungi and Yeasts

Thiourea derivatives are a well-established class of compounds with recognized antifungal properties. The introduction of fluorine atoms and other halogens into the phenyl ring of thiourea molecules has been shown to enhance their antifungal potential. This is often attributed to increased lipophilicity, which can facilitate the transport of the compound across fungal cell membranes. For instance, studies on various 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have demonstrated that these compounds exhibit more potent antifungal than antibacterial activity. mdpi.com While direct testing of this compound against filamentous fungi and yeasts has not been reported, its structural features—namely the bromo and fluoro substituents on the phenyl ring—suggest that it may possess noteworthy antifungal activity worthy of investigation.

Antituberculosis Activity Against Mycobacterium tuberculosis Strains

The search for novel antitubercular agents is a critical area of research. Certain thiourea derivatives have emerged as promising candidates. For example, a series of novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridyl thiourea compounds have demonstrated inhibitory activity against Mycobacterium tuberculosis H37Rv and even multidrug-resistant clinical isolates. mdpi.com This indicates that the thiourea scaffold can be a key pharmacophore for antitubercular drug design. Although no studies have specifically evaluated the antituberculosis activity of this compound, its chemical structure aligns with the general characteristics of thioureas that have shown promise in this therapeutic area.

Inhibition of Bacterial Virulence Factors and Biofilm Formation

The ability of bacteria to form biofilms and produce virulence factors is a major contributor to the development of persistent and difficult-to-treat infections. A key mechanism in the regulation of these processes is quorum sensing, a cell-to-cell communication system. Thiourea derivatives have been shown to interfere with quorum sensing pathways, thereby inhibiting biofilm formation and reducing the expression of virulence factors. While specific data for this compound is not available, the known anti-quorum sensing properties of the thiourea class of compounds suggest a potential role for this molecule in the modulation of bacterial virulence.

Enzyme Targets in Microbial Metabolic Pathways (e.g., DNA Gyrase, FabH, Tyrosinase)

The specific enzyme targets of this compound within microbial metabolic pathways have not been elucidated. However, research on related compounds provides some clues. For instance, the enzyme tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis in some microorganisms, has been a target for inhibitors. Studies on indole-thiourea derivatives have shown them to be effective tyrosinase inhibitors. mdpi.com Given the presence of the thiourea moiety, it is plausible that this compound could exhibit inhibitory activity against tyrosinase or other microbial enzymes such as DNA gyrase or β-ketoacyl-acyl carrier protein synthase III (FabH), which are essential for bacterial survival and are validated drug targets. Further research is needed to explore these possibilities.

Enzyme Inhibition Studies in Biological Systems

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions such as Alzheimer's disease. While various classes of compounds, including some nitrogen and sulfur-containing heterocycles, have been investigated as cholinesterase inhibitors, there are no specific reports on the activity of this compound against AChE or BChE. Studies on other substituted benzamide (B126) and benzohydrazide (B10538) derivatives have shown moderate inhibitory activity, but direct extrapolation to this specific thiourea is not possible without experimental data. nih.govresearchgate.netbenthamscience.com

Glycosidase Inhibition (α-Glucosidase, α-Amylase)

Inhibitors of α-glucosidase and α-amylase are important in the management of type 2 diabetes as they can delay carbohydrate digestion and reduce postprandial hyperglycemia. The thiourea scaffold has been incorporated into molecules designed as glycosidase inhibitors. For example, novel pyrazoline-linked acyl thiourea derivatives have demonstrated inhibitory activity against both α-glucosidase and α-amylase. nih.gov This suggests that the thiourea functional group can contribute to the binding and inhibition of these enzymes. However, the specific inhibitory potential of this compound against α-glucosidase and α-amylase has not been determined and remains an area for future scientific inquiry.

Urease Inhibition

While extensive research has been conducted on the urease inhibitory potential of various thiourea derivatives, specific in vitro biological activity data for this compound against the urease enzyme was not available in the reviewed scientific literature. However, the existing body of research on structurally related halogenated phenylthiourea (B91264) compounds provides valuable insights into the potential urease inhibitory activity of this specific molecule.

Thiourea and its derivatives are a well-established class of urease inhibitors. nih.gov The mechanism of inhibition is believed to involve the interaction of the sulfur atom of the thiourea group with the nickel ions in the active site of the urease enzyme, leading to a disruption of its catalytic activity. The nature and position of substituents on the phenyl ring of phenylthiourea derivatives play a crucial role in modulating their inhibitory potency.

Studies on various substituted phenylthioureas have shown that the presence of halogen atoms, such as bromine and fluorine, can significantly influence their urease inhibitory efficacy. For instance, some N,N'-disubstituted thiourea derivatives have demonstrated varying degrees of in vitro urease inhibition, with IC50 values ranging from micromolar to sub-micromolar concentrations, often surpassing the activity of the standard inhibitor, thiourea. nih.gov

The following table presents urease inhibition data for some representative halogenated phenylthiourea derivatives from the literature, which helps to contextualize the potential activity of this compound.

| Compound Name | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) | Reference |

| N-(3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbonothioyl)-4-methylbenzoyl)benzamide | 54.2 - 137 | Thiourea | 9.8 | nih.gov |

| 1-Aroyl-4-(1-phenylpropyl)thiosemicarbazides (halogen substituted) | 7.8 - 35.9 | Thiourea | 21.0 | |

| Urea and thiourea derivatives of tryptamine (B22526) (halogen substituted) | 13.7 (for chloro) | Thiourea | 21.2 | nih.gov |

| N,N'-disubstituted thioureas (various substitutions) | 5.53 - 91.50 | Thiourea | 21.00 | nih.gov |

This table is for illustrative purposes and shows the range of activities observed for various halogenated thiourea derivatives.

Structure Activity Relationship Sar and Ligand Target Interactions of 1 5 Bromo 2 Fluorophenyl Thiourea Analogues

Impact of Halogen Substitution Patterns on Biological Efficacy and Selectivity

The nature and position of halogen substituents on the phenyl ring of thiourea (B124793) derivatives play a pivotal role in determining their biological efficacy and selectivity. The presence of both bromine and fluorine in 1-(5-Bromo-2-fluorophenyl)thiourea is significant, as these halogens modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and potential for halogen bonding.

Studies on various halogenated thiourea derivatives have demonstrated that the type and position of the halogen can significantly influence their activity. For instance, in a series of halogenated copper (II) complexes of thiourea derivatives, different phenyl ring substituent arrangements were employed to assess the impact of substitution isomerism and electron-withdrawing functions on their antitubercular capabilities. mdpi.com Research has shown that for some biological targets, the activity of halogen-ated derivatives follows the order of I > Br > Cl > F, which is often attributed to the increasing polarizability and ability to form stronger halogen bonds.

The combination of a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring in this compound is a strategic design choice. The fluorine atom, being highly electronegative, can alter the acidity of the N-H protons of the thiourea moiety and influence hydrogen bonding interactions with target proteins. researchgate.net The bromine atom, with its larger size and potential for halogen bonding, can contribute to binding affinity and selectivity. The strategic placement of these halogens can lead to enhanced biological activity compared to non-halogenated or differently halogenated analogues. For example, studies on other heterocyclic compounds have shown that specific di-halogen substitution patterns can confer significantly higher potency. sciforum.net The 2,4-difluoro derivatives of some thiourea analogues have also exhibited good efficacy in certain studies. mdpi.com

Role of Phenyl Ring Substituents in Modulating Biological Response

Beyond halogenation, other substituents on the phenyl ring can profoundly modulate the biological response of this compound analogues. The introduction of various functional groups can alter the molecule's steric, electronic, and hydrophobic properties, thereby influencing its interaction with biological targets.

Structure-activity relationship studies on a wide range of phenylthiourea (B91264) derivatives have provided valuable insights. For example, the presence of electron-withdrawing groups, such as a nitro group, has been shown to enhance the activity of some thiourea derivatives. nih.gov Conversely, electron-donating groups can also positively influence activity, depending on the specific biological target and the nature of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activities. nih.gov For this compound analogues, QSAR models can provide valuable insights into the physicochemical properties that govern their efficacy and guide the design of new derivatives with improved activity. nih.gov

QSAR studies on thiourea derivatives often employ a variety of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters. nih.govmdpi.com For halogenated compounds, specific descriptors related to the properties of the halogens, such as their electronegativity, size, and polarizability, are particularly important. researchgate.net

A typical QSAR model for thiourea derivatives might take the form of a mathematical equation that relates the biological activity (e.g., IC50 value) to a combination of these descriptors. For example, a QSAR study on hypotensive piperazine (B1678402) derivatives indicated that resonance and hydrophobic parameters of aryl substituents were important for their activity. nih.gov In another study on the toxicity of halogenated phenols, descriptors such as the octanol-water partition coefficient and the highest occupied molecular orbital energy were found to be significant. researchgate.net

The development of a robust QSAR model involves several steps, including the careful selection of a training set of compounds, the calculation of relevant molecular descriptors, the generation of a statistically significant model using techniques like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation of the model's predictive power. nih.gov Once validated, these models can be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular Docking Studies for Ligand-Protein Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 1-(5-Broro-2-fluorophenyl)thiourea analogues, docking studies are instrumental in elucidating the binding mechanisms at the atomic level, identifying key interactions, and predicting binding affinities. nih.govnih.gov

Characterization of Binding Pockets and Key Intermolecular Interactions

Molecular docking simulations can reveal the specific binding pocket within a target protein that accommodates the thiourea derivative. The characteristics of this pocket, such as its size, shape, and hydrophobicity, determine the types of interactions that can be formed. nih.gov For thiourea derivatives, key intermolecular interactions often include:

Hydrogen Bonding: The N-H protons of the thiourea moiety are excellent hydrogen bond donors, and the sulfur atom can act as a hydrogen bond acceptor. nih.gov The fluorine atom in this compound can also participate in hydrogen bonding.

Halogen Bonding: The bromine atom can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein's active site. researchgate.net

Hydrophobic Interactions: The phenyl ring and any alkyl substituents can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic phenyl ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Docking studies of various thiourea derivatives have identified these types of interactions with a range of protein targets, including enzymes and receptors. semanticscholar.orgresearchgate.net

Prediction of Binding Affinities and Conformational Flexibility

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to its target protein. ajrconline.org These scores can be used to rank different analogues and prioritize those with the most favorable predicted binding energies.

The conformational flexibility of both the ligand and the protein is a crucial aspect of the binding process. sciforum.net this compound has several rotatable bonds, allowing it to adopt different conformations to fit optimally within the binding pocket. Advanced docking methods can account for this flexibility, providing a more accurate prediction of the binding mode. The analysis of the conformational space of thiourea derivatives has shown that low-energy conformers are critical for effective binding. sciforum.net

Pharmacophore Modeling and Design Strategies for Enhanced Activity

Pharmacophore modeling is a powerful approach in drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For this compound analogues, pharmacophore models can serve as a blueprint for designing new compounds with enhanced potency and selectivity. nih.gov

A pharmacophore model for this class of compounds would typically include features such as:

Hydrogen bond donors (from the N-H groups of the thiourea)

A hydrogen bond acceptor (the sulfur atom)

An aromatic ring feature

A halogen bond donor feature (the bromine atom)

Hydrophobic features

These models are generated by aligning a set of active molecules and extracting their common chemical features. researchgate.net Once a pharmacophore model is developed and validated, it can be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active.

Future Research Directions and Academic Perspectives

Exploration of Novel Derivatization Strategies for Expanding Biological Scope

The core structure of 1-(5-Bromo-2-fluorophenyl)thiourea is ripe for chemical modification to enhance its biological activity and target specificity. A primary avenue of future research will be the strategic derivatization of this parent compound. Based on successful strategies with other phenolic and thiourea-containing molecules, several approaches can be envisioned. nih.gov

One key strategy involves modifications of the thiourea (B124793) group itself. semanticscholar.org For instance, N-alkylation or N-acylation could modulate the compound's lipophilicity and hydrogen-bonding capabilities, which are crucial for target interaction. Another approach is the synthesis of cyclic derivatives, such as tetrahydropyrimidinethiones, which can restrict conformational flexibility and potentially increase binding affinity and selectivity for a specific biological target. researchgate.netresearchgate.net

Furthermore, the phenyl ring offers multiple sites for derivatization. nih.gov The introduction of additional functional groups, such as hydroxyl, amino, or other alkyl groups, could lead to new interactions with biological targets. mdpi.com For example, adding bulky or electropositive groups at various positions on the phenyl ring has been shown to influence the potency of similar compounds. mdpi.com The bromine and fluorine atoms could also be replaced or supplemented with other halogens like chlorine or iodine to fine-tune the electronic properties and metabolic stability of the molecule. researchgate.net These strategic modifications can generate a diverse library of analogs for comprehensive biological screening. nih.gov

Integration of Advanced Computational Methodologies for Predictive Design

To streamline the drug discovery process and rationalize derivatization strategies, the integration of advanced computational methodologies is essential. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can provide profound insights into how this compound and its derivatives interact with biological targets at the molecular level. mdpi.comfarmaciajournal.com

QSAR studies can establish a mathematical relationship between the chemical structures of a series of derivatives and their biological activities. farmaciajournal.com This allows for the prediction of the potency of novel, unsynthesized compounds, guiding synthetic efforts toward molecules with the highest potential. nih.gov

Molecular docking simulations can predict the preferred binding orientation and affinity of the compound within the active site of a target protein, such as a protein kinase or a viral enzyme. mdpi.comresearchgate.net For example, docking studies on thiourea derivatives have helped identify key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for their inhibitory activity. mdpi.comnih.gov Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding and revealing conformational changes. nih.govresearchgate.net These computational tools not only help in understanding the mechanism of action but also enable the in silico design of new derivatives with improved binding characteristics before committing to their chemical synthesis. mdpi.com

Investigation of Multi-Target Directed Ligands for Complex Biological Pathways

Many complex diseases, such as cancer and neurodegenerative disorders like Alzheimer's, involve multiple biological pathways. nih.govnih.gov The traditional "one-drug, one-target" approach is often insufficient for these conditions. A forward-looking strategy is to design Multi-Target Directed Ligands (MTDLs)—single molecules capable of modulating multiple targets simultaneously. nih.govnih.gov

The this compound scaffold is an excellent candidate for development into an MTDL. For example, by incorporating other pharmacophoric units, derivatives could be designed to inhibit not only a primary target, like a specific cancer-related kinase, but also other relevant targets such as carbonic anhydrases or enzymes involved in drug resistance. nih.gov Research has shown that thiourea derivatives can be designed as dual inhibitors, for instance, targeting both viral entry and replication mechanisms or acting on different enzymes within a single signaling cascade. nih.govsemanticscholar.org This approach could lead to superior therapeutic efficacy and a lower likelihood of developing drug resistance. nih.govbiointerfaceresearch.com

Development of Advanced Delivery Systems (Conceptual Research)

The therapeutic efficacy of a promising compound can be limited by its physicochemical properties, such as poor solubility or inability to cross biological membranes. Conceptual research into advanced drug delivery systems (DDS) for this compound and its derivatives is a critical future direction.

Nanotechnology offers a range of potential solutions. nih.gov Encapsulating the compound within nanostructured carriers like silica-based hybrids, liposomes, or polymeric nanoparticles could enhance its solubility, protect it from premature degradation, and enable targeted delivery to specific tissues or cells. nih.gov These systems can be engineered to release the drug in a controlled manner over a prolonged period, maintaining therapeutic concentrations while minimizing systemic toxicity. nih.gov For instance, wearable, on-body drug delivery systems are an emerging technology for the sustained release of therapeutics. youtube.com The development of such delivery systems, even at a conceptual stage, is vital for translating the potential of this chemical scaffold into a viable therapeutic option.

Synergistic Approaches with Existing Therapeutic Agents

Investigating the synergistic potential of this compound with existing therapeutic agents is another important research avenue. Combination therapies are a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. semanticscholar.org

By combining this compound with other established drugs, it may be possible to achieve a greater therapeutic effect at lower doses, potentially reducing side effects and overcoming drug resistance. For example, if this compound acts as an inhibitor of a particular enzyme, it could be combined with a cytotoxic agent like doxorubicin (B1662922) or a targeted therapy like sorafenib. nih.govbiointerfaceresearch.com The thiourea derivative might weaken the cancer cells' defenses, making them more susceptible to the second drug. biointerfaceresearch.com There is a precedent for thiourea derivatives acting as promising agents for treating co-infections, which avoids the pill burden and overlapping toxicities of multiple drugs. semanticscholar.orgresearchgate.net Future studies should systematically screen for synergistic interactions with a panel of approved drugs to identify promising combination regimens for further preclinical and clinical investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.